p53 Activator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

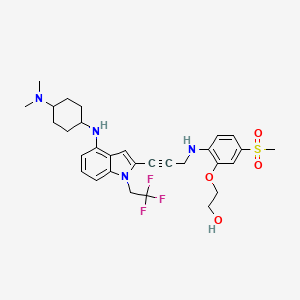

Structure

3D Structure

Properties

Molecular Formula |

C30H37F3N4O4S |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

2-[2-[3-[4-[[4-(dimethylamino)cyclohexyl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-5-methylsulfonylphenoxy]ethanol |

InChI |

InChI=1S/C30H37F3N4O4S/c1-36(2)22-11-9-21(10-12-22)35-26-7-4-8-28-25(26)18-23(37(28)20-30(31,32)33)6-5-15-34-27-14-13-24(42(3,39)40)19-29(27)41-17-16-38/h4,7-8,13-14,18-19,21-22,34-35,38H,9-12,15-17,20H2,1-3H3 |

InChI Key |

NSHFHMCYOOBDBY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)S(=O)(=O)C)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

The Function of p53 Activator 3: A Technical Guide to a Novel Mutant p53 Reactivator

An In-depth Examination of a Promising Anti-Tumor Compound

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its functions include initiating DNA repair, halting the cell cycle to prevent the propagation of damaged cells, and inducing programmed cell death (apoptosis) in cells with irreparable damage.[1][2] In approximately half of all human cancers, the gene encoding p53, TP53, is mutated, leading to a non-functional or even oncogenic protein that contributes to tumor progression.[1] The restoration of wild-type p53 function in cancer cells is, therefore, a highly sought-after therapeutic strategy.

This technical guide focuses on p53 Activator 3 , also known as compound 87A , a potent, novel small molecule designed to reactivate mutant p53. This document provides a comprehensive overview of its mechanism of action, available quantitative data, and the experimental protocols used to characterize its function, primarily based on information disclosed in patent literature.

Core Function and Mechanism of Action

This compound is a potent activator of the p53 signaling pathway with a primary function of restoring the tumor-suppressive capabilities of mutated p53 proteins. Its core mechanism involves direct binding to the mutant p53 protein, thereby stabilizing its conformation and restoring its ability to bind to DNA. This reactivation allows the mutant p53 to function like its wild-type counterpart, leading to the activation of downstream effector pathways that can suppress tumor growth. The anti-tumor activity of this compound has been demonstrated, highlighting its therapeutic potential.

The molecule is also noted as a click chemistry reagent due to the presence of an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This feature could be utilized for further studies, such as target engagement and visualization experiments.

Signaling Pathway

The reactivation of mutant p53 by this compound initiates a signaling cascade that mirrors the canonical wild-type p53 pathway. Upon binding of this compound, the restored mutant p53 can translocate to the nucleus, bind to p53 response elements in the DNA, and upregulate the expression of target genes involved in cell cycle arrest and apoptosis.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The primary reported value is a screening concentration (SC150) from a high-throughput screen designed to identify activators of mutant p53.

| Parameter | Value | Assay Context | Source |

| SC150 | < 0.05 mM | Mutant p53 activation screen | MedchemExpress |

SC150 represents the concentration at which the compound shows 150% of the baseline activity in the screening assay.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published in peer-reviewed literature but can be inferred from patent filings and general methodologies for assessing p53 activators.

Mutant p53 Reactivation Assay (General Protocol)

This type of assay is fundamental to identifying and characterizing compounds like this compound. A common method is a cell-based reporter assay.

Objective: To determine if a compound can restore the transcriptional activity of a mutant p53 protein.

Methodology:

-

Cell Line: A human cancer cell line lacking endogenous p53 (p53-null) is co-transfected with two plasmids:

-

An expression vector for a specific p53 mutant (e.g., p53-R175H).

-

A reporter plasmid containing a p53-responsive promoter (e.g., from the CDKN1A gene, which encodes p21) driving the expression of a reporter gene (e.g., luciferase).

-

-

Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a period sufficient to allow for p53 activation and reporter gene expression (typically 24-48 hours).

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). An increase in luciferase activity in the presence of the compound indicates restoration of the mutant p53's ability to transactivate its target genes.

DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To directly assess if this compound restores the ability of mutant p53 to bind to its specific DNA consensus sequence.

Methodology:

-

Protein Source: Recombinant mutant p53 protein or nuclear extracts from cells expressing mutant p53.

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the canonical p53 binding site is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with the mutant p53 protein in the presence of varying concentrations of this compound or a vehicle control.

-

Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shifted" band indicates the formation of a protein-DNA complex. An increase in the intensity of the shifted band in the presence of this compound demonstrates enhanced DNA binding.

In Vivo Compound Preparation Protocol

For animal studies, this compound can be formulated for administration. The following are example protocols for creating a clear solution for injection.

Protocol 1:

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock to PEG300 and mix thoroughly.

-

Add Tween-80 and mix again.

-

Add saline to reach the final volume.

-

The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a 20% solution of SBE-β-CD in saline.

-

Add the DMSO stock to the SBE-β-CD solution.

-

The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a fundamental mechanism of cancer progression – the mutation of the p53 tumor suppressor. By restoring the wild-type function of mutant p53, it has the potential to be effective against a wide range of cancers harboring such mutations.

Further research, detailed in forthcoming peer-reviewed publications, will be necessary to fully elucidate its efficacy, safety profile, and the full spectrum of p53 mutations it can reactivate. Key future studies will likely include:

-

In vivo efficacy studies in various cancer models with different p53 mutations.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Toxicology studies to assess its safety profile in preclinical models.

-

Combination studies to evaluate its synergistic effects with other anti-cancer therapies.

The development of molecules like this compound underscores the progress in targeted cancer therapy and offers hope for more effective treatments for patients with p53-mutated tumors.

References

The Core Mechanism of RITA: A Technical Guide to its Modulation of the p53 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity and preventing tumorigenesis. Its inactivation, either through mutation or by overexpression of its negative regulators, is a hallmark of a vast majority of human cancers. Consequently, the restoration of p53 function represents a highly attractive therapeutic strategy. The small molecule RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis; NSC 652287) has emerged as a promising agent in this field. This technical guide provides an in-depth overview of the core mechanism of RITA's action on the p53 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events and experimental workflows.

Core Mechanism of Action

RITA exerts its anti-cancer effects primarily by targeting the p53 protein directly. Unlike many other p53-activating molecules that target its primary negative regulator, MDM2, RITA binds to the N-terminus of p53.[1][2] This binding event induces a conformational change in the p53 protein, which sterically hinders its interaction with MDM2.[1][2] The disruption of the p53-MDM2 complex is a critical step, as it prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.

The stabilized and accumulated p53 is then free to transcriptionally activate its downstream target genes. This leads to the induction of apoptosis, a programmed cell death, and cell cycle arrest, primarily at the G2-M phase, in cancer cells harboring wild-type p53. RITA has been shown to induce the expression of pro-apoptotic genes such as BAX, PUMA, and Noxa, and cell cycle inhibitors like p21 (CDKN1A).

Interestingly, RITA's activity is not limited to wild-type p53. It has been demonstrated to restore the transcriptional activity of certain "hotspot" mutant p53 proteins, expanding its potential therapeutic window. Furthermore, in some cellular contexts, RITA can induce p53-independent apoptosis through the activation of the JNK/SAPK and p38 signaling pathways.

Quantitative Data

The efficacy of RITA has been quantified across various cancer cell lines. The following tables summarize key quantitative data points for easy comparison.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | 1.5 nM | p53 N-terminus (p53dN) | Fluorescence Correlation Spectroscopy |

| Cell Line | Cancer Type | p53 Status | IC50 / GI50 | Reference |

| HCT-116 | Colorectal Carcinoma | Wild-type | GI50: 0.11 µM, 0.8 µM | |

| HeLa | Cervical Carcinoma | Wild-type (HPV E6) | IC50: 1 µM | |

| CaSki | Cervical Carcinoma | Wild-type (HPV E6) | IC50: 10 µM | |

| NALM-6 | Pre-B ALL | Wild-type | Dose-dependent inhibition | |

| Multiple Myeloma (MM.1S, H929) | Multiple Myeloma | Wild-type | Dose-dependent inhibition | |

| K562 | Chronic Myeloid Leukemia | p53-null | Potent antileukemic properties | |

| Ca9-22, HSC-2, HSC-3, HSC-4 | Oral Squamous Cell Carcinoma | Mutant | Marked growth inhibition |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: RITA's core mechanism of action on the p53 pathway.

Caption: A typical experimental workflow to study RITA's effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

RITA compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of RITA in complete medium.

-

Remove the medium from the wells and add 100 µL of the RITA dilutions (including a vehicle control with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and treat with RITA as described for the viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

Co-IP is used to study protein-protein interactions.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Primary antibody for immunoprecipitation (e.g., anti-p53)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as listed above)

Protocol:

-

Treat cells with RITA and a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the cell lysates with Protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-p53) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., anti-MDM2) and the immunoprecipitated protein (e.g., anti-p53).

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry allows for the quantitative analysis of apoptosis and cell cycle distribution in a cell population.

Materials for Apoptosis Analysis:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol for Apoptosis Analysis:

-

Treat cells with RITA.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Materials for Cell Cycle Analysis:

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol for Cell Cycle Analysis:

-

Treat cells with RITA.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The small molecule RITA represents a compelling example of a targeted anti-cancer agent that functions by directly engaging and activating the p53 tumor suppressor pathway. Its ability to disrupt the p53-MDM2 interaction, leading to p53-mediated apoptosis and cell cycle arrest, underscores its therapeutic potential. Furthermore, its capacity to reactivate certain mutant p53 forms and induce cell death through p53-independent mechanisms broadens its applicability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic power of RITA and similar p53-reactivating compounds.

References

NSC 652287 as a Potent Activator of the p53 Tumor Suppressor Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for novel anti-cancer therapies. NSC 652287, also known as RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), is a small molecule that has demonstrated significant potential as a p53 activator. This technical guide provides an in-depth overview of the core mechanisms of NSC 652287, detailed experimental protocols for its study, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to leverage the therapeutic potential of p53 activation.

Introduction

The p53 protein, often referred to as the "guardian of the genome," is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or DNA repair. In many cancers, the p53 pathway is inactivated, frequently through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.

NSC 652287 is a tricyclic thiophene derivative that has been identified as a potent activator of p53.[1][2] It exerts its anti-tumor effects primarily by disrupting the p53-MDM2 interaction, leading to the stabilization and accumulation of p53.[3][4] This guide will explore the multifaceted mechanism of action of NSC 652287, provide practical experimental methodologies, and present its efficacy data in a structured format.

Mechanism of Action

NSC 652287 activates the p53 pathway through a dual mechanism:

-

Inhibition of the p53-MDM2 Interaction: NSC 652287 binds directly to the N-terminus of p53, inducing a conformational change that prevents its interaction with MDM2.[5] This disruption of the p53-MDM2 complex is a key event that leads to the stabilization and accumulation of p53 protein within the cell.

-

Induction of DNA Cross-links: NSC 652287 has also been shown to induce both DNA-protein and DNA-DNA cross-links, without causing detectable single-strand breaks. This genotoxic stress can further contribute to the activation of the p53 pathway.

The activation of p53 by NSC 652287 initiates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway. This leads to the phosphorylation of p53 at key residues, such as Serine 46, which is crucial for the induction of apoptosis.

Signaling Pathways

The signaling pathways activated by NSC 652287 are central to its anti-cancer activity. Below are Graphviz diagrams illustrating the key molecular interactions.

Quantitative Data

The anti-proliferative and cytotoxic effects of NSC 652287 have been quantified in various cancer cell lines. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Activity of NSC 652287 in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | GI50 (nM) | IC50 (nM) | Reference(s) |

| A-498 | Renal Carcinoma | Wild-type | 10-60 | 2 | |

| TK-10 | Renal Carcinoma | Mutant | 10-60 | 20 | |

| HCT116 | Colon Carcinoma | Wild-type | - | - | |

| HeLa | Cervical Cancer | Wild-type | - | 1000 | |

| CaSki | Cervical Cancer | Wild-type | - | 10000 |

Table 2: In Vivo Efficacy of NSC 652287 in Xenograft Mouse Models

| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |

| A-498 (nude mice) | 44.5, 66.7, 100 mg/kg (IV, every 4 days for 12 days) | 100% tumor regression | |

| HCT116 (nude mice) | 0.1 mg/kg (IP, 5 injections) | 40% | |

| HCT116 (nude mice) | 1 or 10 mg/kg (IP) | Strong antitumor activity |

Experimental Protocols

Detailed protocols are essential for the accurate assessment of NSC 652287's activity. The following sections provide methodologies for key experiments.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of NSC 652287 on cancer cell lines.

A. WST-1 Assay

-

Cell Seeding: Plate 3,000 cells per well in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with a serial dilution of NSC 652287 (e.g., 0.01 nM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 proliferation reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Colony Formation Assay

-

Cell Seeding: Seed 500-1000 cells per well in a 12-well plate.

-

Treatment: Treat the cells with NSC 652287 for 24 hours.

-

Recovery: Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies and analyze the dose-dependent effect of NSC 652287.

Western Blot Analysis

Objective: To detect the levels of p53 and other relevant proteins following NSC 652287 treatment.

-

Cell Treatment and Lysis: Treat cells with NSC 652287 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser46), MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP)

Objective: To confirm the disruption of the p53-MDM2 interaction by NSC 652287.

-

Cell Treatment and Lysis: Treat cells with NSC 652287 and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-p53 or anti-MDM2 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times to remove non-specific binding.

-

Elution and Western Blot: Elute the proteins from the beads and analyze the co-immunoprecipitated proteins by Western blotting using antibodies against p53 and MDM2. A decrease in the amount of co-precipitated protein in the NSC 652287-treated sample indicates disruption of the interaction.

Conclusion

NSC 652287 (RITA) is a promising anti-cancer agent that effectively activates the p53 tumor suppressor pathway. Its dual mechanism of inhibiting the p53-MDM2 interaction and inducing DNA cross-links, coupled with the activation of pro-apoptotic signaling pathways, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate and harness the therapeutic potential of NSC 652287 in cancer therapy.

References

- 1. apexbt.com [apexbt.com]

- 2. Protein kinase C delta regulates Ser46 phosphorylation of p53 tumor suppressor in the apoptotic response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATM mediates phosphorylation at multiple p53 sites, including Ser(46), in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. Requirement of ATM for Rapid p53 Phosphorylation at Ser46 without Ser/Thr-Gln Sequences - PMC [pmc.ncbi.nlm.nih.gov]

p53 Activator 3: A Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell fate decisions between cell cycle arrest, senescence, and apoptosis. Its inactivation, a hallmark of over half of all human cancers, makes it a prime target for therapeutic intervention. The reactivation of p53 function represents a promising strategy in oncology. This technical guide provides an in-depth overview of p53 Activator 3, a novel small molecule designed to restore the function of mutant p53. We will explore its mechanism of action, its role in the induction of apoptosis, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on p53-targeted cancer therapies.

Introduction: The p53 Pathway and Its Role in Apoptosis

The p53 protein, often termed the "guardian of the genome," is a transcription factor that is activated in response to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][2] Once activated, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate programmed cell death, or apoptosis, to eliminate potentially cancerous cells.[3][4]

p53-mediated apoptosis is a complex process involving two primary signaling cascades:

-

The Intrinsic (Mitochondrial) Pathway: This is the main pathway through which p53 exerts its pro-apoptotic effects. Activated p53 transcriptionally upregulates the expression of several pro-apoptotic members of the Bcl-2 family, such as Bax, PUMA, and Noxa.[5] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.

-

The Extrinsic (Death Receptor) Pathway: p53 can also enhance the extrinsic apoptotic pathway by increasing the expression of death receptors on the cell surface, such as Fas and DR5 (TRAIL-R2). Ligand binding to these receptors triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the mitochondrial pathway.

In many cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that can no longer bind to DNA and activate its target genes. These mutant p53 proteins can sometimes acquire new oncogenic functions. Therefore, small molecules that can reactivate mutant p53 are of significant therapeutic interest.

This compound: Mechanism of Action

This compound (also known as compound 87A) is a potent, small-molecule activator of p53. Its primary mechanism of action is to bind to mutant p53 proteins and restore their wild-type conformation. This conformational change allows the reactivated p53 to properly bind to its DNA response elements in the promoter regions of its target genes, thereby re-establishing its transcriptional activity. The restoration of this function triggers the expression of genes involved in apoptosis, leading to the selective elimination of cancer cells harboring mutant p53.

Quantitative Data on p53 Activator Activity

The potency of p53 activators can be quantified through various in vitro assays. While extensive quantitative data for this compound is not publicly available, its high potency is indicated by its SC150 value. For a broader context, this table also includes representative data from other well-characterized small-molecule p53 activators that function either by reactivating mutant p53 or by inhibiting the p53-MDM2 interaction.

| Compound | Mechanism of Action | Assay | Cell Line | Activity | Reference |

| This compound (compound 87A) | Mutant p53 Reactivator | Undisclosed | Not Specified | SC150 < 0.05 mM | |

| PRIMA-1 | Mutant p53 Reactivator | Cell Viability | PANC-1 (mutant p53) | IC50 ~25 µM | |

| PG3-Oc | Mutant p53 Reactivator | Cell Viability | HT29 (R273H) | IC50 = 66.3 nM | |

| PK7088 | Mutant p53 Reactivator (Y220C) | Caspase-3/7 Activation | HUH-7 (Y220C) | Activity at 200 µM | |

| Nutlin-3 | MDM2 Inhibitor | HTRF Binding Assay | N/A | IC50 = 90 nM | |

| RG7112 | MDM2 Inhibitor | Cell Viability (MTT) | SJSA-1 (wt-p53) | IC50 = 0.18 µM | |

| XI-011 | MDMX Inhibitor | qRT-PCR (PUMA induction) | MCF-7 (wt-p53) | Activity at 0.5 µM |

SC150 is likely a measure of the concentration required to achieve 150% of a baseline activity in a specific assay, indicating potent activation. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

p53-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of p53 in activating the intrinsic apoptotic pathway upon reactivation by a small molecule like this compound.

Caption: this compound-mediated apoptosis signaling pathway.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow to assess the pro-apoptotic activity of this compound in cancer cell lines.

Caption: Experimental workflow for apoptosis assessment.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pro-apoptotic effects of a p53 activator.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Deionized water

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time. Include a vehicle-treated negative control and a positive control (e.g., staurosporine-treated cells).

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Principle: This assay utilizes a luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence, DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

Materials:

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

-

Plate-reading luminometer or fluorometer

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

-

Treat cells with a range of concentrations of this compound and appropriate controls.

-

-

Assay Protocol:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Data Measurement:

-

Measure the luminescence or fluorescence of each well using a plate reader.

-

The signal is proportional to the amount of active caspase-3/7.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: During apoptosis, endonucleases cleave DNA into fragments, creating numerous 3'-hydroxyl ends. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTPs) onto these free 3'-OH ends. These incorporated labels can then be detected by microscopy or flow cytometry.

Materials:

-

TUNEL assay kit

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)

-

Fluorescence microscope

Procedure:

-

Sample Preparation and Fixation:

-

Culture and treat cells on glass coverslips.

-

Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Rinse twice with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with permeabilization solution for 5-15 minutes on ice. This allows the TdT enzyme to access the nucleus.

-

Rinse thoroughly with PBS.

-

-

TUNEL Reaction:

-

Prepare the TdT reaction mix according to the kit manufacturer's instructions (this typically includes TdT enzyme and the labeled dUTPs).

-

Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.

-

-

Detection and Visualization:

-

If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with a DNA stain such as DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

-

Conclusion

This compound represents a promising class of anti-cancer agents that function by reactivating mutant p53, thereby restoring its potent tumor-suppressive functions. A primary consequence of this reactivation is the induction of apoptosis in cancer cells. The technical guide provided here outlines the core principles of p53-mediated apoptosis, the mechanism of action of this compound, and detailed protocols for the rigorous evaluation of its pro-apoptotic activity. The combination of these molecular and cellular assays will enable a comprehensive characterization of this compound and other similar compounds, facilitating their development as novel cancer therapeutics.

References

- 1. clyte.tech [clyte.tech]

- 2. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p53 Activator 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that is unable to perform its tumor-suppressive duties.[2][3] This loss of function is a key event in tumorigenesis and often contributes to resistance to traditional cancer therapies.[4] A promising therapeutic strategy is the reactivation of mutant p53, restoring its ability to induce apoptosis and cell cycle arrest in cancer cells. This guide provides a detailed overview of p53 Activator 3, a novel small molecule identified as a potent reactivator of mutant p53.

Chemical Structure and Properties

This compound, also known as compound 87A, is a small molecule designed to restore the wild-type function of mutant p53 proteins.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-((4-(2-ethoxy-5-(methylsulfonyl)phenyl)but-2-yn-1-yl)amino)-1-(2,2,2-trifluoroethyl)-N-((1r,4r)-4-(dimethylamino)cyclohexyl)-1H-benzo[d]imidazol-2-amine | MedChemExpress |

| Molecular Formula | C₃₀H₃₇F₃N₄O₃S | MedChemExpress |

| Molecular Weight | 606.70 g/mol | MedChemExpress |

| CAS Number | 2636839-90-0 | MedChemExpress |

| Appearance | A crystalline solid | - |

| Solubility | Soluble in DMSO | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to mutant p53 proteins. This binding is believed to induce a conformational change in the mutant p53, restoring its ability to properly fold and bind to its target DNA sequences.[2] The restoration of DNA binding is a critical step in reactivating the tumor suppressor functions of p53.

Once mutant p53's DNA binding function is restored by this compound, it can once again act as a transcription factor, upregulating the expression of target genes involved in apoptosis and cell cycle arrest. This leads to the selective elimination of cancer cells harboring the p53 mutation.

Quantitative Activity Data

The potency of this compound has been evaluated using in vitro assays. The SC150 value, which represents the concentration required to achieve 150% of the maximal activation of a reporter gene, is a key metric.

Table 2: In Vitro Activity of this compound

| Assay | Metric | Value | Reference |

| Mutant p53 Reactivation Assay | SC₁₅₀ | < 0.05 mM | MedChemExpress |

Further quantitative data from dose-response curves, binding affinity studies (e.g., Kd values), and IC50/EC50 values from various cancer cell lines are needed for a more comprehensive understanding of the compound's activity.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of p53 activators like this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells harboring a p53 mutation (e.g., TOV-112D with p53-R175H) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for an additional 48-72 hours.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Restoration of Mutant p53 DNA Binding (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect protein-DNA interactions. This assay can demonstrate the restored ability of mutant p53 to bind to its specific DNA consensus sequence after treatment with an activator.

Protocol:

-

Nuclear Extract Preparation: Treat p53-mutant cancer cells with this compound for a specified time. Prepare nuclear extracts from treated and untreated cells.

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing a consensus p53 binding site with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. An increase in the shifted band in the treated samples indicates restored DNA binding.

Analysis of p53 Target Gene Expression (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of p53 target genes (e.g., CDKN1A (p21), PUMA, BAX) to confirm the functional restoration of p53's transcriptional activity.

Workflow Diagram:

Protocol:

-

Cell Treatment and RNA Extraction: Treat p53-mutant cells with this compound. At various time points, harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using the synthesized cDNA, specific primers for p53 target genes, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression in treated versus untreated cells using the ΔΔCt method.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel cancer therapeutics that target mutant p53. Its ability to restore the DNA binding function of mutant p53 offers a potential strategy to overcome drug resistance and improve patient outcomes in a wide range of cancers. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluation in various in vivo cancer models. The detailed methodologies provided in this guide serve as a foundation for researchers to further investigate and characterize the activity of this compound and similar compounds.

References

Unveiling the Molecular Interface: A Technical Guide to the p53 Activator 3 Binding Site on Mutant p53

For Immediate Release

A detailed technical guide providing an in-depth analysis of the binding interaction between p53 Activator 3 and mutant p53 has been compiled for researchers, scientists, and professionals in drug development. This guide offers a comprehensive overview of the binding site, mechanism of action, and experimental validation of this promising small molecule, poised to reactivate the tumor-suppressive functions of mutated p53.

This compound, also identified as compound 87A, is a potent small molecule that has demonstrated the ability to bind to mutant p53 and restore its capacity to bind to its target DNA sequences. This reactivation of mutant p53's DNA binding function is a critical step in reinstating its role as a tumor suppressor. The compound exhibits significant potency, with a concentration for 50% of maximal effect (SC150) of less than 0.05 mM.[1][2]

Binding Site and Mechanism of Action

This compound is part of a class of compounds designed to restore wild-type function to p53 mutants.[1] The primary mechanism of action involves the direct binding of the molecule to the mutated p53 protein. This interaction is believed to induce a conformational change in the mutant p53, effectively restoring its wild-type structure and enabling it to once again bind to DNA and activate downstream effector pathways involved in tumor suppression.[1][2]

While the precise binding site of this compound on the various p53 mutants is a subject of ongoing investigation, the available information suggests an interaction with the DNA binding domain (DBD) of p53. Mutations in this domain are common in cancer and often lead to a destabilized protein that is unable to properly fold and bind to DNA. Small molecules like this compound are designed to stabilize these mutated domains, thereby rescuing their function.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| SC150 | < 0.05 mM |

SC150: The concentration of the compound that gives 50% of the maximal response in an assay measuring the restoration of mutant p53's DNA binding ability.

Signaling Pathways and Experimental Workflows

The reactivation of mutant p53 by this compound initiates a cascade of downstream signaling events that are crucial for its tumor-suppressive effects. The restored ability of p53 to bind to its target DNA sequences leads to the transcriptional activation of genes involved in cell cycle arrest, apoptosis, and DNA repair.

References

The Core Mechanism of p53 Stabilization by p53 Activator 3 (RITA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which p53 Activator 3, also known as RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), stabilizes the p53 tumor suppressor protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the p53 signaling pathway and the therapeutic potential of its activators.

Introduction

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. In many tumors where p53 remains wild-type, its function is often abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2 homolog), which targets p53 for proteasomal degradation.[1] Small molecules that can disrupt the p53-MDM2 interaction are therefore of significant interest as potential anti-cancer therapeutics. RITA is one such small molecule that has been shown to reactivate p53 function in tumor cells.[1]

This guide will delve into the core mechanism of RITA-mediated p53 stabilization, presenting key quantitative data, detailed experimental protocols to study this interaction, and visual representations of the involved signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data related to the activity of RITA in stabilizing and activating p53.

Table 1: Binding Affinity and Cellular Potency of RITA

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Kd) | 1.5 nM | p53dN (N-terminal domain of p53) | [2] |

| IC50 | 1 µM | HeLa cells | [2] |

| IC50 | 10 µM | CaSki cells | [2] |

| GI50 | 10-60 nM | Various tumor cell lines |

Table 2: Growth Inhibition (GI50) of RITA in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 Value | Reference |

| A549 | Lung Carcinoma | >100 µM | |

| HCT-116 | Colon Carcinoma | 0.03 µM | |

| HT29 | Colon Carcinoma | 0.04 µM | |

| MCF7 | Breast Carcinoma | 0.02 µM | |

| NCI/ADR-RES | Ovarian Carcinoma | 0.05 µM | |

| OVCAR-3 | Ovarian Carcinoma | 0.03 µM | |

| P388 | Leukemia | 0.02 µM | |

| SNB-75 | CNS Cancer | 0.03 µM |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the stabilization of p53 by RITA are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of p53-MDM2 Interaction

This protocol is designed to qualitatively assess the ability of RITA to disrupt the interaction between p53 and MDM2 in a cellular context.

Materials:

-

Cells expressing both p53 and MDM2 (e.g., HCT116)

-

RITA (this compound)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-p53 antibody (for immunoprecipitation)

-

Anti-MDM2 antibody (for Western blotting)

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired concentration of RITA or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarification of Lysate: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-p53 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-MDM2 antibody to detect the amount of MDM2 that was co-immunoprecipitated with p53. A decrease in the MDM2 signal in the RITA-treated sample compared to the control indicates disruption of the p53-MDM2 interaction.

GST Pull-Down Assay to Confirm Direct Interaction Disruption

This in vitro assay confirms if RITA directly interferes with the binding of p53 to MDM2.

Materials:

-

Purified GST-tagged MDM2 protein

-

Purified p53 protein (e.g., His-tagged)

-

Glutathione-agarose beads

-

RITA

-

Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Wash buffer (e.g., binding buffer with increased salt concentration)

-

Elution buffer (e.g., binding buffer with reduced glutathione)

-

SDS-PAGE and Western blotting equipment and reagents

-

Anti-p53 antibody

Procedure:

-

Immobilization of Bait Protein: Incubate purified GST-MDM2 with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait protein.

-

Washing: Wash the beads with binding buffer to remove unbound GST-MDM2.

-

Binding Reaction: Add purified p53 protein to the beads in the presence of RITA or a vehicle control. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blotting: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-p53 antibody. A reduced amount of p53 in the RITA-treated sample indicates that RITA directly inhibits the p53-MDM2 interaction.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for High-Throughput Screening

This is a bead-based, no-wash immunoassay suitable for high-throughput screening of compounds that disrupt the p53-MDM2 interaction.

Materials:

-

Purified GST-tagged MDM2

-

Purified biotinylated p53

-

Streptavidin-coated Donor beads

-

Anti-GST AlphaLISA Acceptor beads

-

Assay buffer

-

RITA or other test compounds

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Reaction Setup: In a microplate, mix GST-MDM2, biotinylated p53, and the test compound (RITA) in the assay buffer.

-

Incubation: Incubate the mixture to allow for the interaction between p53 and MDM2 and the inhibitory action of the compound.

-

Addition of Beads: Add the anti-GST Acceptor beads and Streptavidin-coated Donor beads to the reaction mixture.

-

Proximity-Based Detection: If p53 and MDM2 are interacting, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.

-

Signal Measurement: Measure the light emission using a compatible microplate reader. A decrease in the AlphaLISA signal in the presence of RITA indicates the disruption of the p53-MDM2 interaction.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

Cellular Uptake and Distribution of RITA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), also known by its NSC designation 652287, is a small molecule that has garnered significant interest in oncology research for its ability to reactivate the tumor suppressor protein p53. Its mechanism of action is primarily attributed to its ability to bind to the N-terminus of p53, inducing a conformational change that prevents its interaction with the negative regulator MDM2, leading to p53 accumulation and the induction of apoptosis in tumor cells.[1][2] A critical aspect of RITA's anticancer activity is its selective toxicity towards certain cancer cell lines, a phenomenon that has been linked to its differential cellular accumulation and metabolism.[3]

This technical guide provides an in-depth overview of the current understanding of the cellular uptake and distribution of RITA. It is designed to be a valuable resource for researchers and professionals involved in the development of p53-targeted cancer therapies.

Data Presentation: Cellular Accumulation and Cytotoxicity

The selective cytotoxicity of RITA is most pronounced in certain renal cell carcinoma lines. This selectivity is not solely dependent on p53 status but is strongly correlated with the cell's ability to accumulate the compound. The foundational study by Rivera et al. (1999) demonstrated a direct parallel between the cellular accumulation of radiolabeled RITA ([¹⁴C]NSC 652287) and its growth-inhibitory effects.

| Cell Line | Sensitivity to RITA | [¹⁴C]NSC 652287 Accumulation (pmol/10⁶ cells after 4h) |

| A-498 | Sensitive | ~180 |

| TK-10 | Sensitive | ~110 |

| ACHN | Resistant | ~20 |

| UO-31 | Resistant | ~15 |

Data extrapolated from Rivera et al., Biochemical Pharmacology, 1999.

As the table illustrates, the sensitive cell lines A-498 and TK-10 show significantly higher intracellular concentrations of RITA compared to the resistant cell lines ACHN and UO-31. This differential accumulation is a key determinant of RITA's selective antitumor activity.

Subcellular Distribution

The intracellular fate of RITA is crucial to its mechanism of action. Studies have indicated that the metabolic activation of RITA occurs predominantly in the cytoplasm.

| Subcellular Fraction | Metabolizing Capacity for NSC 652287 |

| Cytosolic (S100) | Primary site of metabolism |

| Microsomal | Minimal metabolism |

| Nuclear | Not a primary site of metabolism |

| Mitochondrial | Not a primary site of metabolism |

Based on findings from Rivera et al., Biochemical Pharmacology, 1999.

The localization of RITA's metabolism to the cytosol is significant, as this is where p53 is synthesized and regulated. The metabolic products of RITA are believed to be reactive species that can covalently bind to cellular macromolecules, contributing to its cytotoxic effects.

Experimental Protocols

Detailed experimental protocols for quantifying RITA's cellular uptake and determining its subcellular distribution are crucial for reproducible research. The following are generalized protocols based on the methodologies described in the literature, which can be adapted for specific experimental needs.

Protocol 1: Quantification of Cellular Uptake of Radiolabeled RITA

This protocol is based on the methods used to demonstrate the differential accumulation of RITA in sensitive versus resistant cell lines.

Materials:

-

Cancer cell lines of interest (e.g., A-498, UO-31)

-

Complete cell culture medium

-

[¹⁴C]NSC 652287 (radiolabeled RITA)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment. Culture overnight.

-

Drug Incubation: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh culture medium containing a known concentration of [¹⁴C]NSC 652287 (e.g., 1 µM).

-

Time Course: Incubate the cells for various time points (e.g., 1, 2, 4, 8 hours) at 37°C.

-

Washing: At each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.

-

Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.

-

Sample Collection: Scrape the cells and collect the lysate.

-

Scintillation Counting: Add an aliquot of the cell lysate to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Analysis: Express the intracellular drug concentration as pmol of RITA per mg of total protein.

Protocol 2: Subcellular Fractionation for Localization of RITA Metabolism

This protocol allows for the isolation of the cytosolic (S100) fraction to assess the localization of RITA's metabolic activation.

Materials:

-

Cultured cells treated with RITA

-

Homogenization buffer (e.g., sucrose buffer with protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Bradford or BCA protein assay kit

Procedure:

-

Cell Harvest: Harvest cells treated with RITA by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in hypotonic homogenization buffer and allow to swell on ice. Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by trypan blue staining).

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

-

Ultracentrifugation: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

Fraction Collection: The final supernatant is the cytosolic (S100) fraction. The pellet contains the microsomal fraction.

-

Analysis: The S100 fraction can then be used in subsequent assays to measure the metabolic activity towards RITA, for example, by monitoring the formation of metabolites via HPLC or the covalent binding of radiolabeled RITA to proteins.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of RITA's cellular activity and the experimental workflows described.

Discussion and Future Directions

The differential accumulation of RITA in sensitive cancer cells is a cornerstone of its selective therapeutic window. However, the precise molecular mechanisms governing this phenomenon remain to be fully elucidated. The current data suggests a passive diffusion model for cellular entry, with intracellular trapping occurring due to metabolic activation in the cytosol.

Future research should focus on several key areas:

-

Identification of Influx and Efflux Transporters: Investigating whether RITA is a substrate for any known drug uptake (e.g., OCTs, OATPs) or efflux (e.g., P-glycoprotein, MRPs, BCRP) transporters would provide a more complete picture of its cellular pharmacokinetics.

-

Quantitative Uptake Kinetics: Detailed studies to determine the rate of RITA uptake, its saturation kinetics, and the influence of pH and temperature would help to clarify the primary mode of cellular entry.

-

Metabolite Identification: Characterization of the specific reactive metabolites of RITA and their interactions with cellular macromolecules will be crucial for understanding its full mechanism of action and potential off-target effects.

A deeper understanding of the cellular transport and distribution of RITA will be invaluable for the rational design of second-generation analogs with improved tumor targeting and reduced systemic toxicity, ultimately enhancing its potential as a p53-reactivating cancer therapeutic.

References

Pharmacokinetics of p53 Activator 3: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in cellular homeostasis, orchestrating responses to a variety of stress signals to prevent tumorigenesis. Its functions include inducing cell cycle arrest, apoptosis, and senescence. In a significant portion of human cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene itself or through overexpression of its negative regulators, such as MDM2. The reactivation of mutant p53 or the activation of wild-type p53 in tumor cells represents a promising therapeutic strategy. "p53 Activator 3," also identified as "compound 87A," has been described as a potent activator of p53. This technical guide aims to provide a comprehensive overview of the available pharmacokinetic data and related methodologies for this compound.

Note: Publicly available information regarding the pharmacokinetics of "this compound (compound 87A)" is limited. This document summarizes the currently accessible data.

Core Compound Information

This compound (compound 87A) is a small molecule identified as a potent activator of the p53 pathway. It has been shown to bind to mutant p53 and restore its DNA-binding capabilities, thereby reactivating its tumor-suppressive functions.

Quantitative Data Summary

Currently, there is no publicly available quantitative pharmacokinetic data for this compound (compound 87A). Parameters such as absorption, distribution, metabolism, excretion (ADME), plasma half-life, bioavailability, and clearance rates have not been disclosed in accessible literature. The only available quantitative measure relates to its in vitro potency:

| Parameter | Value | Description |

| SC150 | <0.05 mM | The concentration of the compound required to achieve 150% of the maximal p53-dependent transcriptional activation in a cell-based assay. |

Signaling Pathway

The primary mechanism of action for this compound is the reactivation of mutant p53. Upon binding, it is proposed to induce a conformational change in the mutant p53 protein, restoring its wild-type function as a transcription factor. This leads to the upregulation of p53 target genes involved in apoptosis and cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not available in the public domain. However, a general workflow for assessing the pharmacokinetics of a novel small molecule p53 activator would typically involve the following stages:

-

In Vitro ADME Assays:

-

Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes to determine the rate of metabolism.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the fraction of the compound bound to plasma proteins.

-

CYP450 Inhibition: Assays to evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.

-

Permeability: Caco-2 or PAMPA assays to predict intestinal absorption.

-

-

In Vivo Pharmacokinetic Studies (Preclinical):

-

Animal Model: Typically conducted in rodents (e.g., mice, rats).

-

Dosing: Administration of the compound via intravenous (IV) and oral (PO) routes at one or more dose levels.

-

Sample Collection: Serial blood samples are collected at predetermined time points. Tissues may also be collected to assess distribution.

-

Bioanalysis: Development and validation of a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound in plasma and other biological matrices.

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis of the concentration-time data to determine key parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability).

-

Conclusion

While "this compound (compound 87A)" shows promise as a potent in vitro activator of mutant p53, a comprehensive understanding of its pharmacokinetic profile is essential for its further development as a therapeutic agent. The lack of publicly available data on its absorption, distribution, metabolism, and excretion highlights a significant gap in the current knowledge base for this compound. Future publications of preclinical and, potentially, clinical studies are needed to elucidate the in vivo behavior of this compound and to fully assess its therapeutic potential. Researchers in the field are encouraged to pursue and publish such studies to advance the development of novel p53-targeted cancer therapies.

Early-stage research on p53 Activator 3

An In-depth Technical Guide on the Early-Stage Research of p53 Activator 3

Disclaimer: Publicly available scientific literature detailing the discovery, synthesis, and comprehensive biological evaluation of "this compound (Compound 87A)" is limited. The information that is accessible, primarily from commercial suppliers, indicates that it is a potent activator of mutant p53.[1] This guide, therefore, presents a representative overview of the early-stage research and development process for a hypothetical small molecule activator of mutant p53, using the known characteristics of this compound as a foundational example. The quantitative data and detailed protocols are illustrative of the typical methodologies employed in this field of research.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical regulator of cellular processes such as cell cycle arrest, DNA repair, and apoptosis. Inactivation of p53 is a hallmark of over 50% of human cancers, frequently through missense mutations in the TP53 gene.[2] These mutations often lead to the expression of a full-length, but functionally impaired, p53 protein that is unable to bind to its target DNA sequences.[3] The reactivation of these mutant p53 proteins represents a promising therapeutic strategy for a broad range of cancers.[3]

Small molecules designed to restore the wild-type conformation and function of mutant p53 are a key focus of modern drug discovery. This compound (also known as Compound 87A) is described as a potent small molecule that can bind to mutant p53, restore its DNA-binding capabilities, and exhibit anti-tumor activity. This guide provides a technical overview of the typical early-stage research workflow for such a compound.

Core Compound Profile: this compound (Compound 87A)

| Property | Value/Description | Reference |

| Compound Name | This compound (Compound 87A) | |

| Molecular Formula | C₃₀H₃₇F₃N | |

| Molecular Weight | 606.70 g/mol | |

| Reported Activity | Potent p53 activator with SC150 < 0.05 mM. | |

| Mechanism of Action | Binds to mutant p53 and restores its ability to bind to DNA. | |

| Therapeutic Potential | Shows anti-tumor activity. | |

| Chemical Feature | Contains an alkyne group, suitable for click chemistry. |

Quantitative Data Summary (Representative)

The following tables represent typical quantitative data generated during the early-stage evaluation of a mutant p53 reactivator.

Table 1: In Vitro Efficacy in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) |

| NUGC-3 | Gastric | Y220C | 0.5 |

| BxPC-3 | Pancreatic | Y220C | 0.8 |

| TOV-112D | Ovarian | R175H | 1.2 |

| HCT116 | Colorectal | Wild-Type | > 50 |

| Saos-2 | Osteosarcoma | Null | > 50 |

Table 2: Biochemical and Cellular Activity

| Assay Type | Parameter | Value |

| Thermal Shift Assay | ΔTm of p53-Y220C (°C) | +5.2 |

| p53-DNA Binding ELISA | EC₅₀ (µM) | 1.5 |

| Target Gene Induction (p21 mRNA) | Fold Induction at 1 µM | 8.5 |

| Caspase-3/7 Glo Assay | Apoptosis Induction (Fold Change) | 6.2 |

Signaling and Workflow Diagrams

Proposed Signaling Pathway for Mutant p53 Reactivation

Caption: Reactivation of mutant p53 by a small molecule activator.

Experimental Workflow for Preclinical Evaluation

Caption: Typical workflow for the discovery of a p53 activator.

Detailed Experimental Protocols (Representative)

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., NUGC-3, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Immunofluorescence for p53 Conformation

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound (e.g., 1 µM) for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies specific for wild-type (PAb1620) and mutant (PAb240) p53 conformations overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with this compound for 24 hours, then cross-link proteins to DNA with 1% formaldehyde for 10 minutes.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a spin column.

-